![molecular formula C12H15NO B2986318 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1820736-06-8](/img/structure/B2986318.png)
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one” is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . This involves acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .Molecular Structure Analysis
The molecular formula of “this compound” is C12H15NO . The InChI code is 1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) .Chemical Reactions Analysis
The compound has been used in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 189.25 . The boiling point and other physical properties are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Research has shown that 1,2,3,4-tetrahydroisoquinoline derivatives serve as starting materials for synthesizing complex molecules, such as lamellarin U and lamellarin G trimethyl ether. These compounds are synthesized through alkylation of a deprotonated alpha-aminonitrile, showcasing a method for introducing acid-sensitive protecting groups for phenolic hydroxy functions, which is a significant step in organic synthesis (J. Liermann & T. Opatz, 2008).
Potential in Pharmaceutical Development
Another research avenue involves the synthesis and evaluation of tetrahydroisoquinoline derivatives for their beta-adrenergic activity and platelet antiaggregatory activity. For instance, positional isomers of trimetoquinol have been synthesized and assessed, revealing differences in biological activity based on the positioning of methoxy groups on the benzyl substituent (D. Miller et al., 1980).
Catalytic Synthesis
The palladium-catalyzed iminoannulation of internal alkynes has been demonstrated as an effective method for preparing a wide variety of substituted isoquinoline and pyridine heterocycles. This methodology underscores the versatility of tetrahydroisoquinoline derivatives in catalytic synthesis, offering a pathway to diverse heterocyclic compounds (K. R. Roesch, Haiming Zhang, & R. Larock, 2001).
Development of Anti-Cancer Agents
A notable application in the field of medicinal chemistry involves the synthesis of 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with anticancer activity. This research highlights the potential of tetrahydroisoquinoline derivatives in the development of novel anticancer drugs, showcasing their broad applicability in synthesis and medicinal chemistry (Jun Xiong et al., 2022).
Advancements in Asymmetric Synthesis
The catalytic asymmetric synthesis of optically active 1,2,3,4-tetrahydroisoquinolines, facilitated by chiral iridium complexes, represents a significant advancement in the field of asymmetric synthesis. This method allows for the direct synthesis of these compounds, which are crucial intermediates for pharmaceutical drugs and drug candidates (Atsuhiro Iimuro et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3,6-trimethyl-2,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJRMNJMCGHQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.